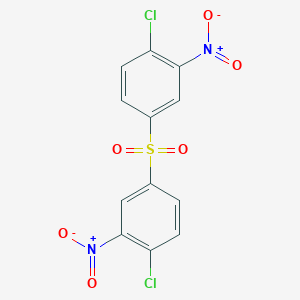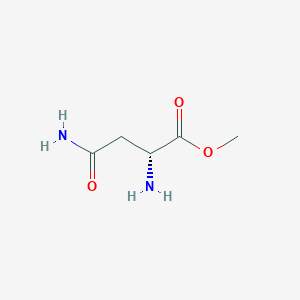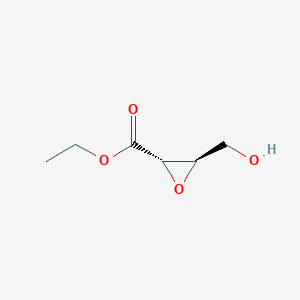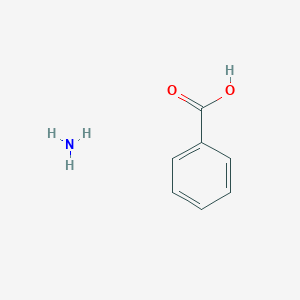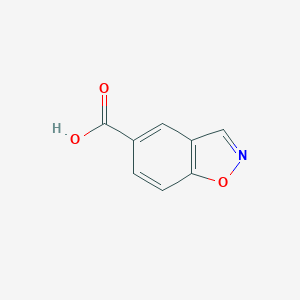
Mirin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mirin is a traditional Japanese condiment and a type of rice wine seasoning. It is made from glutinous rice, rice koji (a type of mold used in fermentation), and a distilled alcoholic beverage such as shochu. This compound is known for its sweet flavor, which is a result of the fermentation process that converts the starches in the rice into sugars. It is commonly used in Japanese cuisine to add a subtle sweetness and umami flavor to dishes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Mirin is traditionally prepared by fermenting steamed glutinous rice with rice koji and shochu. The process involves mixing these ingredients and allowing them to ferment for about two months. During this period, the enzymes in the rice koji break down the starches in the glutinous rice into sugars, resulting in the sweet flavor of this compound. The mixture is then filtered to remove any solid residues, leaving behind a clear, sweet liquid.
Industrial Production Methods
In industrial production, the process is similar but often involves more controlled conditions to ensure consistency and quality. The ingredients are mixed in large fermentation tanks and maintained at specific temperatures to optimize the fermentation process. After fermentation, the mixture is filtered and sometimes aged to enhance the flavor. The final product is then bottled and distributed.
Analyse Des Réactions Chimiques
Types of Reactions
Mirin undergoes several chemical reactions during its production and use:
Fermentation: The primary reaction in the production of this compound is the fermentation of glutinous rice by rice koji. This process converts starches into sugars.
Maillard Reaction: During cooking, this compound can undergo the Maillard reaction, which is a chemical reaction between amino acids and reducing sugars that gives browned foods their distinctive flavor.
Oxidation: this compound can also undergo oxidation, especially when exposed to air, which can affect its flavor and color.
Common Reagents and Conditions
Rice Koji: Contains enzymes that break down starches into sugars.
Shochu: A distilled alcoholic beverage that acts as a preservative and enhances the fermentation process.
Controlled Temperature: Maintaining an optimal temperature is crucial for the fermentation process.
Major Products Formed
Sugars: The primary product of the fermentation process, which gives this compound its sweet flavor.
Amino Acids and Peptides: Formed during the fermentation and aging process, contributing to the umami flavor.
Applications De Recherche Scientifique
Chemistry
Mirin is used in various chemical studies to understand fermentation processes and the role of enzymes in breaking down complex carbohydrates into simpler sugars.
Biology
In biological research, this compound is studied for its potential probiotic properties due to the presence of beneficial microorganisms from the fermentation process.
Medicine
While not commonly used in medicine, the fermentation process of this compound is of interest in the study of probiotics and gut health.
Industry
This compound is widely used in the food industry as a flavoring agent in sauces, marinades, and glazes. Its unique flavor profile makes it a valuable ingredient in both traditional and modern culinary applications.
Mécanisme D'action
The primary mechanism by which mirin exerts its effects is through the enzymatic breakdown of starches into sugars during fermentation. The enzymes in rice koji, such as amylase, play a crucial role in this process. Additionally, the alcohol content in this compound helps to preserve the product and enhance its flavor.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sake: Another type of Japanese rice wine, but with a higher alcohol content and less sweetness compared to mirin.
Rice Vinegar: Made from fermented rice but has a sour flavor instead of sweet.
Sherry: A fortified wine that can be used as a substitute for this compound in cooking but has a different flavor profile.
Uniqueness
This compound is unique due to its combination of sweetness and umami flavor, which is not found in other similar compounds. Its specific fermentation process and the use of rice koji give it a distinctive taste that is essential in Japanese cuisine.
Propriétés
Numéro CAS |
299953-00-7 |
|---|---|
Formule moléculaire |
C10H8N2O2S |
Poids moléculaire |
220.25 g/mol |
Nom IUPAC |
2-amino-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C10H8N2O2S/c11-10-12-9(14)8(15-10)5-6-1-3-7(13)4-2-6/h1-5,13H,(H2,11,12,14) |
Clé InChI |
YBHQCJILTOVLHD-YVMONPNESA-N |
SMILES |
C1=CC(=CC=C1C=C2C(=O)N=C(S2)N)O |
SMILES isomérique |
C1=CC(=CC=C1/C=C\2/C(=O)N=C(S2)N)O |
SMILES canonique |
C1=CC(=CC=C1C=C2C(=O)N=C(S2)N)O |
Pictogrammes |
Irritant |
Synonymes |
2-amino-5-[(4-hydroxyphenyl)methylene]-4(5H)-thiazolone |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Mirin is a potent inhibitor of the Mre11 nuclease, a key component of the MRN (Mre11-Rad50-Nbs1) complex. [] This complex plays a critical role in DNA damage recognition, homologous recombination, and replication. [] By binding to the active site of Mre11, this compound blocks its nuclease activity, leading to the accumulation of double-strand breaks (DSBs), cell cycle arrest at the S-phase, and ultimately, increased apoptosis. []
ANone: While the provided research articles focus on this compound's biological effects and applications, specific details regarding its molecular formula, weight, and spectroscopic data are not discussed.
ANone: The provided articles do not explicitly address this compound's material compatibility, stability, or performance under various conditions.
A: this compound itself does not exhibit catalytic properties. It functions as an inhibitor by binding to the active site of the Mre11 nuclease, hindering its catalytic activity in DNA processing. []
ANone: The provided research focuses on this compound's effects without delving into the SAR or the impact of structural modifications on its activity, potency, or selectivity.
ANone: The research articles provided do not discuss this compound's stability, formulation strategies, or methods to enhance its solubility or bioavailability.
ANone: The provided articles primarily focus on this compound's biological activity and do not delve into SHE regulations, risk minimization, or responsible practices associated with its handling.
A: While the in vitro efficacy of this compound is well-documented, [] the provided research does not provide details on its pharmacokinetics, including ADME properties, or specific in vivo activity and efficacy data.
A: Research has identified potential resistance mechanisms to this compound. In this compound-resistant models, downregulation of 53BP1 and upregulation of DNA repair pathways were observed. [] This suggests that cells can develop resistance to this compound by enhancing their DNA repair capacity. The relationship between this compound resistance and other compounds or drug classes was not discussed in detail.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


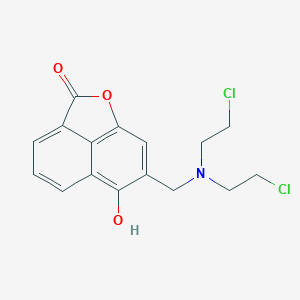
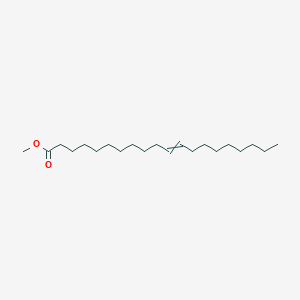
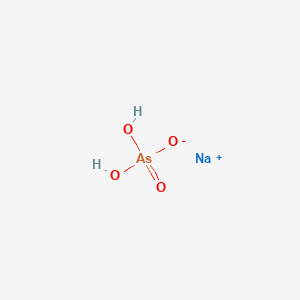
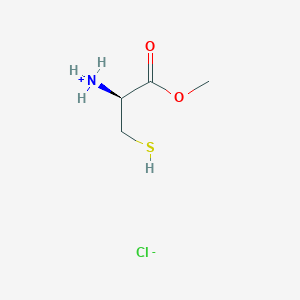

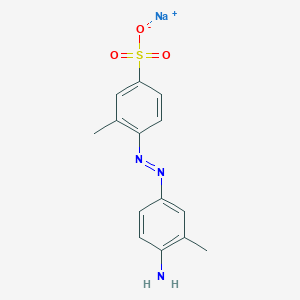
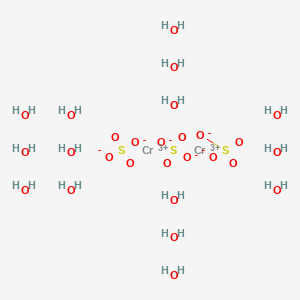
![5,6-difluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B157295.png)
